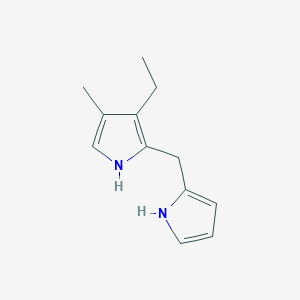

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole

描述

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is a substituted dipyrromethane (DPM) derivative featuring two pyrrole rings connected via a methane bridge. The compound is distinguished by its 3-ethyl and 4-methyl substituents on one pyrrole ring, which confer enhanced steric bulk and electronic modulation compared to unsubstituted DPMs. Such derivatives are pivotal in synthesizing porphyrins and metalloporphyrins, which have applications in catalysis, materials science, and photodynamic therapy .

The stability of this compound in ambient conditions is notable; unlike many unsubstituted DPMs, which are oxidation-prone and require inert storage, the ethyl and methyl groups likely mitigate oxidative degradation by reducing electron density at reactive positions .

属性

CAS 编号 |

918151-27-6 |

|---|---|

分子式 |

C12H16N2 |

分子量 |

188.27 g/mol |

IUPAC 名称 |

3-ethyl-4-methyl-2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole |

InChI |

InChI=1S/C12H16N2/c1-3-11-9(2)8-14-12(11)7-10-5-4-6-13-10/h4-6,8,13-14H,3,7H2,1-2H3 |

InChI 键 |

MTVFSXWQVDCIFF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(NC=C1C)CC2=CC=CN2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines or sulfonamides in the presence of a catalytic amount of iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions .

Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity compared to N-sulfonyl protection .

Industrial Production Methods

Industrial production of pyrroles, including 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole, often involves catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products .

化学反应分析

Types of Reactions

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: Pyrroles can be oxidized to form pyrrolones or other oxidized derivatives.

Reduction: Reduction reactions can convert pyrroles to pyrrolidines.

Substitution: Electrophilic substitution reactions are common, where the nitrogen atom or the carbon atoms in the ring can be substituted with various groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolones, while reduction can produce pyrrolidines. Substitution reactions can result in various N-substituted pyrroles .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have suggested that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that pyrrole-based compounds could effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis markers .

1.2 Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyrrole can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics. In vitro tests revealed that certain modifications to the pyrrole structure enhance its efficacy against resistant strains of bacteria .

Organic Synthesis

2.1 Building Blocks in Synthesis

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including cycloadditions and cross-coupling reactions. This property is particularly useful in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole

| Application | Reaction Type | Resulting Compound |

|---|---|---|

| Anticancer agents | Cycloaddition | Enhanced cytotoxicity |

| Antibiotics | Cross-coupling | New antimicrobial agents |

| Agrochemicals | Functionalization | Improved herbicidal activity |

Material Science

作用机制

The mechanism of action of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, pyrrole derivatives can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

相似化合物的比较

Structural and Electronic Properties

Key Comparisons:

- Steric and Electronic Effects: The 3-ethyl and 4-methyl groups in the target compound increase steric hindrance around the methane bridge, reducing π-π interactions and oxidative susceptibility compared to unsubstituted DPMs . In contrast, cyano and ester groups in the compound from introduce electron-withdrawing effects, altering reactivity toward nucleophiles.

- Crystallographic Differences : Unsubstituted DPMs exhibit a methane bridge angle of 115.1°, with perpendicular pyrrole rings . The ethyl and methyl substituents in the target compound likely distort this geometry, affecting packing efficiency and melting points.

生物活性

The compound 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole typically involves the condensation of pyrrole derivatives with various aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the pyrrole ring structure.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound through various in vitro assays:

-

Cytotoxicity and Antiproliferative Effects :

- The compound was tested against several tumor cell lines, including melanoma (SH-4) and keratinocytes (HaCaT). The results indicated a significant antiproliferative effect, with an IC50 value of approximately 44.63 ± 3.51 μM for SH-4 cells, comparable to standard chemotherapeutics like Carboplatin and Temozolomide .

- Apoptosis induction was also observed, with flow cytometry showing increased apoptotic cell populations after treatment, particularly at higher concentrations .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole has been evaluated for antimicrobial activity:

- Antibacterial Effects :

- Antioxidant Activity :

Case Studies

Several case studies highlight the biological significance of pyrrole derivatives:

- Study on Hydrazone Derivatives :

- Combination Therapies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。